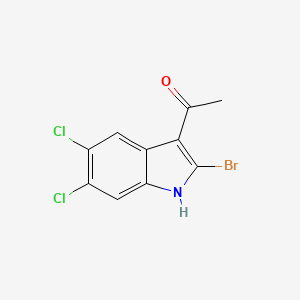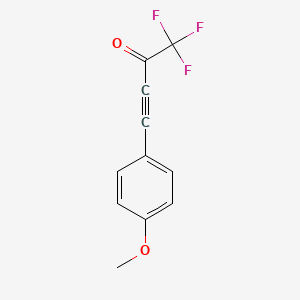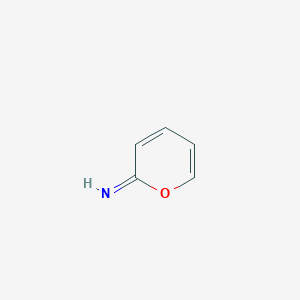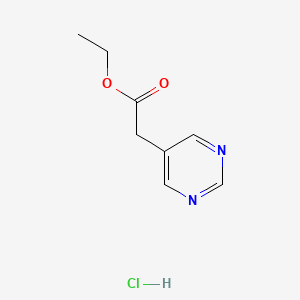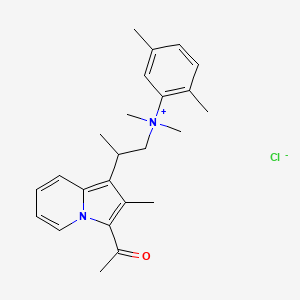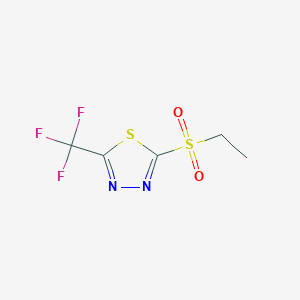![molecular formula C10H8F3N3O2 B13093526 Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate typically involves a multi-step process. One common method is the microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides. This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is performed under microwave conditions at 140°C, resulting in high yields within a short reaction time .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-assisted methods. The process is eco-friendly, additive-free, and demonstrates good functional group tolerance, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound exhibits activities such as RORγt inverse agonism, PHD-1 inhibition, and JAK1/JAK2 inhibition, making it valuable in studying these biological pathways.
Material Sciences: It has applications in material sciences due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, as a RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and thereby modulating immune responses . Similarly, its inhibition of PHD-1 and JAK1/JAK2 pathways affects cellular processes related to oxygen sensing and cytokine signaling .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-A]pyridine: Shares the triazolopyridine core but lacks the trifluoromethyl and ethyl carboxylate groups.
Triazole-Pyrimidine Hybrids: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and stable compound compared to its analogs .
Propiedades
Fórmula molecular |
C10H8F3N3O2 |
|---|---|
Peso molecular |
259.18 g/mol |
Nombre IUPAC |
ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-8(17)6-4-3-5-16-7(6)14-9(15-16)10(11,12)13/h3-5H,2H2,1H3 |
Clave InChI |
VAFBJMGOPKTSME-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CN2C1=NC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


